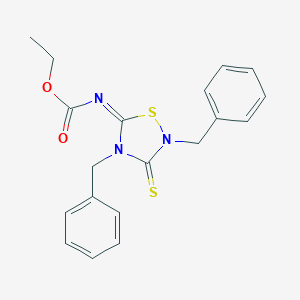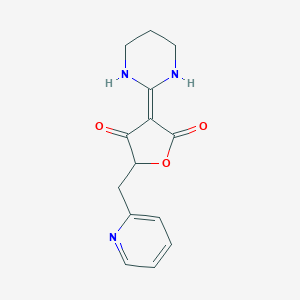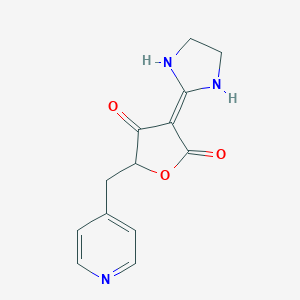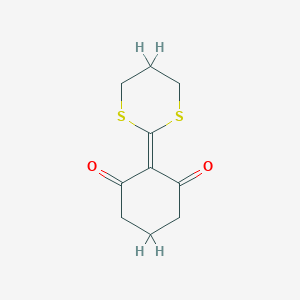
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate, also known as DBTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBTC is a thiadiazolidinone derivative that exhibits unique properties, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including arthritis and neurodegenerative disorders.
In agriculture, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit significant herbicidal activity against various weed species. It has also been shown to enhance plant growth and yield, making it a potential candidate for improving crop productivity.
In material science, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit unique optical and electronic properties, making it a potential candidate for various electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate is not yet fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and modulating the expression of various genes involved in cancer progression. Its herbicidal activity may be attributed to its ability to inhibit the activity of certain enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in cancer progression and plant growth. It has also been shown to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate exhibits several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, its limitations include its poor solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In agriculture, research is needed to optimize its herbicidal activity and explore its potential as a plant growth regulator. In material science, further studies are needed to explore its potential applications in various electronic and optoelectronic devices.
Synthesemethoden
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate can be synthesized through a multi-step process involving the reaction of benzylamine with carbon disulfide to form 2,4-dibenzyl-1,3-thiazolidine-5-thione. This intermediate is then reacted with ethyl chloroformate to yield ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidine-5-carboxylate, which is subsequently treated with ammonium hydroxide to form Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate.
Eigenschaften
Molekularformel |
C19H19N3O2S2 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
ethyl (NE)-N-(2,4-dibenzyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene)carbamate |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-24-18(23)20-17-21(13-15-9-5-3-6-10-15)19(25)22(26-17)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3/b20-17+ |
InChI-Schlüssel |
UFWHHDIFFNWELQ-LVZFUZTISA-N |
Isomerische SMILES |
CCOC(=O)/N=C/1\N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)






![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)